molecular formula C17H24F2O2 B1509683 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole CAS No. 1373116-00-7

2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole

Cat. No. B1509683
CAS RN: 1373116-00-7
M. Wt: 298.4 g/mol
InChI Key: VPEMEZFAMQJFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole (DF-PCMA) is an organic compound that is used in a variety of scientific research applications. It is a synthetic compound with a range of properties that make it suitable for use in a variety of laboratory experiments. DF-PCMA is a colorless liquid that is soluble in water and other organic solvents. It has a low vapor pressure and a low flash point, making it a safe and efficient reagent for a variety of experiments.

Scientific Research Applications

Liquid Crystal Monomer

This compound is a typical fluorinated liquid-crystal monomer (LCM) . LCMs are synthetic organic compounds with aromatic structural units of ester, alkyne, cyclohexyl, cyano, and fluorine substituents . They are widely used in display panels for smartphones, TVs, computers, and various instruments .

Environmental Research

LCMs, including this compound, are emerging as pollutants of concern due to their potential persistence, bioaccumulation, toxicity, and ubiquity in the environment and human samples . Therefore, this compound is often used in environmental research to study the fate and impact of such pollutants .

Metabolic Profiling

The metabolism of LCMs, including this compound, is a topic of ongoing research . Studies have been conducted to investigate the metabolic fate of this compound in various species by exposing it to liver microsomes in vitro . This research helps to understand how these compounds are processed in the body and the potential health risks they pose .

Toxicity Studies

In silico toxicity prediction results imply that all metabolites of this compound can be classified as toxic substances . Some represent higher aquatic toxicity than their parent compound . Furthermore, they are also accompanied by developmental toxicity and mutagenicity . These findings indicate that the metabolism of LCMs deserves our close attention and more toxicological and monitoring studies should be performed to evaluate their eco-environmental and human safety .

properties

IUPAC Name

2,3-difluoro-1-methoxy-4-[(4-propylcyclohexyl)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2O2/c1-3-4-12-5-7-13(8-6-12)11-21-15-10-9-14(20-2)16(18)17(15)19/h9-10,12-13H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEMEZFAMQJFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)COC2=C(C(=C(C=C2)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.